4-(Oxan-4-yl)-1,3-thiazol-2-amine
CAS No.: 88572-01-4
Cat. No.: VC11140710
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88572-01-4 |
|---|---|
| Molecular Formula | C8H12N2OS |
| Molecular Weight | 184.26 g/mol |
| IUPAC Name | 4-(oxan-4-yl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10) |
| Standard InChI Key | NAOOMFDXYNUSJE-UHFFFAOYSA-N |
| SMILES | C1COCCC1C2=CSC(=N2)N |
| Canonical SMILES | C1COCCC1C2=CSC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 4-(oxan-4-yl)-1,3-thiazol-2-amine, with the hydrochloride salt form registered under CAS number 1803601-89-9 . Key identifiers include:
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SMILES: C1COCCC1C2=CSC(=N2)N
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InChIKey: MEDLOGRZCITXAB-UHFFFAOYSA-N
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Molecular formula:
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Molecular weight: 185.26 g/mol (free base), 220.72 g/mol (hydrochloride salt) .
The oxan-4-yl group confers a semi-rigid tetrahedral geometry to the molecule, while the thiazole ring provides aromaticity and hydrogen-bonding capacity via the amine substituent.
Spectroscopic and Computational Data
PubChem reports computed physicochemical properties, including a topological polar surface area (TPSA) of 67.4 Ų and an octanol-water partition coefficient (logP) of 1.47 . These values suggest moderate membrane permeability and solubility in both aqueous and lipid environments, making it suitable for oral drug development.
Synthesis and Structural Optimization
Synthetic Routes
While no explicit synthesis protocol for 4-(oxan-4-yl)-1,3-thiazol-2-amine is published, analogous thiazole derivatives are typically synthesized via:
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Cyclocondensation: Reaction of thiourea derivatives with α-haloketones or α-haloacids.
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Hantzsch Thiazole Synthesis: Condensation of thioamides with α-halocarbonyl compounds .
For example, the structurally related compound DXC60189 (hydrochloride salt) is synthesized by treating 4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine with hydrochloric acid .
Structure-Activity Relationship (SAR)
Key structural features influencing bioactivity in similar thiazole derivatives include:
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Substituent Position: Electron-withdrawing groups at the 4-position (e.g., oxan-4-yl) enhance binding to parasitic targets .
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Amine Functionalization: Free amine groups at the 2-position improve solubility and hydrogen-bond interactions .
Pharmacological Applications in Antiparasitic Therapy
Table 1: Comparative Activity of Thiazole Derivatives Against Filarial Worms
| Compound | EC (nM) | Species Targeted | Metabolic Stability (% remaining @ 60 min) |
|---|---|---|---|
| Analog 1 | 68 | L. sigmodontis | 72 |
| Analog 23 | 40 | O. gutturosa | 85 |
| Analog 38 | 20 | O. gutturosa | 78 |
Mechanism of Action
Thiazole derivatives inhibit parasitic mitochondrial complex II (succinate dehydrogenase), disrupting energy production . The oxan-4-yl group may enhance target binding by mimicking natural substrates.
Pharmacokinetic and Metabolic Profile
Absorption and Distribution
In murine studies, related compounds exhibited:
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Peak Plasma Concentration (C): 0.21–13.9 μM
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Time to C (T): 0.5–4.0 hours
Table 2: Pharmacokinetic Parameters of Selected Analogs
| Parameter | Compound 2 | Compound 10 | Compound 47 |
|---|---|---|---|
| C (μM) | 1.26 | 8.26 | 13.9 |
| T (h) | 1.3 | 1.0 | 0.5 |
| AUC | 3.61 | 26.0 | 121 |
Metabolism and Excretion
Hepatic clearance involves cytochrome P450-mediated oxidation, with human S9 microsomal stability ranging from 70–90% . The oxan-4-yl group reduces first-pass metabolism compared to simpler alkyl substituents.
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